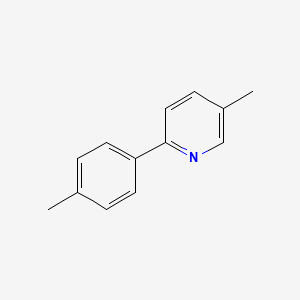

5-Methyl-2-(p-tolyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBRNAVGPWOGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005726 | |

| Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85237-71-4 | |

| Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85237-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(p-tolyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085237714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(p-tolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(p-tolyl)pyridine from Simple Precursors

Abstract

The 5-methyl-2-(p-tolyl)pyridine scaffold is a significant structural motif in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies. This guide provides a comprehensive exploration of two distinct and effective methodologies for the synthesis of this target molecule from simple, readily available precursors. We will first delve into a modern, highly efficient transition-metal catalyzed approach—the Suzuki-Miyaura cross-coupling reaction. This will be contrasted with a classical, yet powerful, cyclization strategy—the Kröhnke pyridine synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and strategic considerations for each approach. All quantitative data is summarized for clarity, and workflows are visualized to facilitate a deeper understanding of the synthetic pathways.

Introduction: The Significance of the 2-Arylpyridine Moiety

The pyridine ring is a privileged structure in drug discovery, present in numerous pharmaceuticals.[1] The introduction of an aryl substituent at the 2-position, as seen in this compound, often imparts unique physicochemical and pharmacological properties. These 2-arylpyridines are key components in a range of biologically active compounds and functional materials. The development of efficient, scalable, and regioselective synthetic routes to access these molecules is therefore of paramount importance to the scientific community. This guide will provide a detailed roadmap for the synthesis of this compound, empowering researchers to confidently apply these methods in their own laboratories.

Methodology 1: The Modern Approach - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its high efficiency, broad functional group tolerance, and generally mild reaction conditions.[2][3] This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] For the synthesis of this compound, this strategy involves the coupling of a 5-methyl-2-halopyridine with p-tolylboronic acid.

Strategic Rationale & Mechanistic Insight

The choice of the Suzuki-Miyaura coupling is predicated on its reliability and the commercial availability of the requisite starting materials: 5-methyl-2-bromopyridine and p-tolylboronic acid. The catalytic cycle, a cornerstone of understanding this reaction, proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-methyl-2-bromopyridine, forming a Pd(II) complex. The choice of phosphine ligands is crucial here, as electron-rich and bulky ligands can facilitate this step, especially with less reactive halides.[4]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the p-tolyl moiety) to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which accelerates the transmetalation.[5]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product, this compound.

This catalytic cycle allows for the use of only a small amount of the palladium catalyst to generate a large quantity of the product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridines with arylboronic acids.[3][6]

Materials:

-

5-Methyl-2-bromopyridine

-

p-Tolylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-methyl-2-bromopyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment, which is critical to prevent the deactivation of the palladium catalyst.[7]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

-

Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | A robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. |

| Ligand | Triphenylphosphine (integral to the catalyst) | Provides the necessary electronic and steric environment for the catalytic cycle. |

| Base | Potassium phosphate (K₃PO₄) | Activates the boronic acid for transmetalation and is compatible with a wide range of functional groups. |

| Solvent | 1,4-Dioxane/Water (4:1) | The aqueous-organic mixture facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 85-95 °C | Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative degradation of the Pd(0) catalyst.[7] |

| Expected Yield | Good to Excellent | Based on analogous reactions, yields are typically high, often exceeding 80%.[6] |

Workflow Visualization: Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology 2: The Classical Approach - Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and versatile method for preparing highly functionalized pyridines.[8] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[9] This multicomponent reaction builds the pyridine ring from acyclic precursors.

Strategic Rationale & Mechanistic Insight

The Kröhnke synthesis offers a convergent route to construct the pyridine core. The mechanism is a cascade of well-understood organic reactions:

-

Michael Addition: An enolate, generated from an α-pyridinium methyl ketone, undergoes a Michael addition to an α,β-unsaturated carbonyl compound. This forms a 1,5-dicarbonyl intermediate.

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form an imine, which then cyclizes and subsequently dehydrates to yield the aromatic pyridine ring.[8][9]

To synthesize this compound via this route, one would strategically choose precursors that introduce the desired substituents at the correct positions. A plausible, though potentially challenging, retrosynthetic analysis suggests the reaction between a pyridinium salt derived from a p-tolyl methyl ketone and an α,β-unsaturated carbonyl compound bearing the methyl group.

Experimental Protocol: Kröhnke Pyridine Synthesis

This is a general protocol for the Kröhnke synthesis, which would need to be adapted with specifically chosen precursors for the synthesis of this compound.

Materials:

-

α-Pyridinium methyl ketone salt (e.g., N-(4-methylphenacyl)pyridinium bromide)

-

α,β-Unsaturated carbonyl compound (e.g., 3-buten-2-one)

-

Ammonium acetate

-

Glacial acetic acid

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation of the Pyridinium Salt: To a solution of the appropriate methyl ketone (e.g., 4'-methylacetophenone) in pyridine, add iodine and heat. After cooling, the resulting pyridinium salt is filtered and washed.

-

Reaction Mixture: In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.0 eq), and ammonium acetate (8.0 eq) in glacial acetic acid.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The precipitated product is collected by vacuum filtration.

-

Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the substituted pyridine.

Quantitative Data Summary: Kröhnke Pyridine Synthesis

| Parameter | Condition | Rationale |

| Nitrogen Source | Ammonium acetate | Serves as both a source of ammonia for the cyclization step and a mild acidic catalyst. |

| Solvent | Glacial acetic acid | A common solvent for Kröhnke syntheses that facilitates the reaction cascade. |

| Temperature | Reflux | High temperature is typically required to drive the condensation and cyclization reactions. |

| Key Intermediates | 1,5-Dicarbonyl compound | Formed via Michael addition and is the direct precursor to the pyridine ring. |

| Expected Yield | Moderate to Good | Yields can vary depending on the specific substrates but are often synthetically useful. |

Logical Relationship Diagram: Kröhnke Pyridine Synthesis

Caption: Key steps in the Kröhnke pyridine synthesis.

Conclusion and Outlook

This technical guide has detailed two robust and mechanistically distinct approaches for the synthesis of this compound. The Suzuki-Miyaura cross-coupling represents a modern, highly efficient, and modular strategy that leverages the power of transition-metal catalysis. In contrast, the Kröhnke pyridine synthesis exemplifies a classical cyclization approach that builds the heterocyclic core from simple acyclic precursors.

The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance. For rapid analogue synthesis and high yields, the Suzuki-Miyaura coupling is often the preferred method. However, for the de novo construction of the pyridine ring from fundamental building blocks, the Kröhnke synthesis remains a valuable tool in the synthetic chemist's arsenal. Both methodologies underscore the elegance and power of organic synthesis in constructing complex and valuable molecules.

References

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]

-

Chemistry Notes. (2022, April 27). Chichibabin pyridine synthesis. Chemistry Notes. Retrieved from [Link]

-

Thieme. (2012). Regiospecific Synthesis of Polysubstituted Pyridines. Synfacts, 8(06), 0648. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Chichibabin pyridine synthesis. Wikipedia. Retrieved from [Link]

-

De Gruyter. (2021). Aleksei Yevgen’evich Chichibabin (1871–1945) and Pyridine Chemistry. Chemistry, 3(4), 1333-1348. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Retrieved from [Link]

-

MDPI. (2023). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules, 28(21), 7381. Retrieved from [Link]

-

ResearchGate. (n.d.). Kröhnke pyridine synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]

-

LookChem. (n.d.). Chichibabin Pyridine Synthesis. LookChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2023, July). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Chichibabin Pyridine Synthesis. ResearchGate. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

ResearchGate. (n.d.). Kröhnke reaction (pyridine synthesis). ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Retrieved from [Link]

-

MySkinRecipes. (n.d.). :5-Methyl-2-pyridylzinc broMide. MySkinRecipes. Retrieved from [Link]

-

Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. National Institutes of Health. Retrieved from [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Characterization of 5-Methyl-2-(p-tolyl)pyridine: A Technical Guide

Introduction

5-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring functionalized with a methyl group and a p-tolyl substituent, imparts unique electronic and steric properties that are pivotal to its application. In drug discovery, substituted pyridines are integral scaffolds in the design of therapeutic agents, and understanding their precise molecular architecture is paramount for elucidating structure-activity relationships (SAR). In materials science, such compounds can serve as ligands for catalysts or as building blocks for novel organic materials with tailored photophysical properties.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used consistently throughout this guide for spectral assignments.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound in CDCl₃ are summarized in the table below. The interpretation is based on the principles of shielding and deshielding effects, as well as spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | ~7.55 | d | ~8.0 |

| H-4 | ~7.25 | dd | ~8.0, 2.0 |

| H-6 | ~8.50 | d | ~2.0 |

| H-2', H-6' | ~7.85 | d | ~8.2 |

| H-3', H-5' | ~7.28 | d | ~8.2 |

| 5-CH₃ | ~2.38 | s | - |

| 4'-CH₃ | ~2.42 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Pyridine Ring):

-

H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift, predicted to be around 8.50 ppm. It is expected to appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to coupling with H-4.

-

H-3: This proton is meta to the nitrogen and ortho to the tolyl group. It is expected to resonate at a lower frequency than H-6, around 7.55 ppm. It will appear as a doublet due to coupling with H-4 (J ≈ 8.0 Hz).

-

H-4: This proton is para to the nitrogen and coupled to both H-3 and H-6. Its chemical shift is predicted to be around 7.25 ppm. It will appear as a doublet of doublets with coupling constants of approximately 8.0 Hz (to H-3) and 2.0 Hz (to H-6).

-

-

Aromatic Protons (p-Tolyl Ring):

-

H-2', H-6': These protons are ortho to the pyridine ring and are deshielded, appearing as a doublet around 7.85 ppm (J ≈ 8.2 Hz).

-

H-3', H-5': These protons are meta to the pyridine ring and are shielded relative to H-2' and H-6', appearing as a doublet around 7.28 ppm (J ≈ 8.2 Hz).

-

-

Methyl Protons:

-

5-CH₃: The methyl group on the pyridine ring is expected to appear as a sharp singlet around 2.38 ppm.

-

4'-CH₃: The methyl group on the p-tolyl ring is also expected to be a singlet, with a chemical shift of approximately 2.42 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in the table below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~157.5 |

| C-3 | ~121.0 |

| C-4 | ~136.5 |

| C-5 | ~132.0 |

| C-6 | ~149.0 |

| C-1' | ~136.0 |

| C-2', C-6' | ~129.5 |

| C-3', C-5' | ~129.0 |

| C-4' | ~139.0 |

| 5-CH₃ | ~18.0 |

| 4'-CH₃ | ~21.0 |

Interpretation of the ¹³C NMR Spectrum

-

Pyridine Ring Carbons:

-

C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen atom, are significantly deshielded and appear at the lowest field, around 157.5 ppm and 149.0 ppm, respectively.

-

C-4: The C-4 carbon is also deshielded and is predicted to resonate around 136.5 ppm.

-

C-3 and C-5: These carbons are the most shielded of the pyridine ring carbons, with predicted chemical shifts of approximately 121.0 ppm and 132.0 ppm.

-

-

p-Tolyl Ring Carbons:

-

C-1' and C-4': The quaternary carbons of the tolyl ring are predicted to appear around 136.0 ppm (C-1') and 139.0 ppm (C-4').

-

C-2', C-6' and C-3', C-5': The protonated carbons of the tolyl ring will have chemical shifts in the aromatic region, around 129.5 ppm and 129.0 ppm.

-

-

Methyl Carbons:

-

The methyl carbons (5-CH₃ and 4'-CH₃) are the most shielded carbons in the molecule and will appear at the highest field, around 18.0 ppm and 21.0 ppm, respectively.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule, providing information about the functional groups present. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (methyl) |

| 1600-1580 | C=C and C=N stretching (pyridine ring) |

| 1520-1480 | C=C stretching (aromatic rings) |

| 1465-1430 | C-H bending (methyl) |

| 850-810 | C-H out-of-plane bending (p-disubstituted benzene) |

Interpretation of the IR Spectrum

-

C-H Stretching: The region between 3100-3000 cm⁻¹ will show bands corresponding to the C-H stretching vibrations of the aromatic protons on both the pyridine and p-tolyl rings. The C-H stretching vibrations of the methyl groups will appear in the 2980-2850 cm⁻¹ region.

-

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1580 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will also contribute to absorptions in the 1520-1480 cm⁻¹ region.

-

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). A strong band in the 850-810 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the two adjacent hydrogens on the p-disubstituted benzene ring. The bending vibrations of the methyl C-H bonds will be observed around 1465-1430 cm⁻¹.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-160 ppm.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Caption: Workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic properties of this compound. The analysis of the ¹H NMR, ¹³C NMR, and IR spectra, though based on predictions, offers a robust framework for the structural elucidation of this molecule and its derivatives. The provided interpretations, grounded in fundamental spectroscopic principles and supported by data from analogous compounds, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The experimental protocols outlined will enable scientists to acquire high-quality data for the empirical validation of these predictions. A thorough understanding of the spectroscopic fingerprint of this compound is crucial for advancing its applications and for the rational design of new molecules with desired properties.

References

Due to the reliance on predicted data and general spectroscopic principles, no specific research articles containing the experimental spectra of this compound are cited. The interpretations are based on well-established principles of NMR and IR spectroscopy, which are covered in standard organic chemistry and spectroscopy textbooks. For data on related compounds, the following resources can be consulted:

5-Methyl-2-(p-tolyl)pyridine: A Privileged Scaffold for Exploration in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents due to its unique electronic and structural properties.[1][2] This guide delves into the potential applications of a specific derivative, 5-Methyl-2-(p-tolyl)pyridine, as a versatile scaffold in drug discovery. While direct pharmacological data on this compound is emerging, its structural motifs suggest significant potential, particularly as a modulator of drug metabolism via cytochrome P450 inhibition and as a foundational structure for developing novel therapeutics targeting inflammation and central nervous system (CNS) disorders. This document provides a comprehensive overview of its synthesis, hypothesized mechanisms of action, and detailed protocols for its biological evaluation, aiming to equip researchers with the knowledge to explore its therapeutic promise.

The Pyridine Scaffold: A Foundation of Therapeutic Diversity

The pyridine ring is a "privileged scaffold" in drug design, a testament to its remarkable versatility.[2] Its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, enhancing aqueous solubility and enabling specific interactions with biological targets.[2] The aromatic system allows for π-π stacking, while its substitution points offer a canvas for fine-tuning steric and electronic properties.[2] This has led to the development of pyridine-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

This compound combines this privileged core with two key lipophilic substituents. The p-tolyl group at the 2-position and the methyl group at the 5-position are expected to significantly influence its pharmacokinetic profile and target engagement.

Synthesis of this compound

The construction of the 2-arylpyridine motif can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura and Negishi reactions are particularly well-suited for this purpose, offering high yields and broad functional group tolerance.

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a robust and widely used method for C-C bond formation in pharmaceutical synthesis.[1]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromo-5-methylpyridine and p-tolylboronic acid.

Materials:

-

2-Bromo-5-methylpyridine

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and S-Phos (0.04 eq).

-

Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. Add potassium carbonate (3.0 eq).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Potential Application 1: Modulation of Drug Metabolism

Hypothesized Mechanism: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are critical for the metabolism of a majority of clinically used drugs.[4] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering a drug's pharmacokinetics and potentially leading to toxicity or reduced efficacy.[4] this compound has been identified as a potential inhibitor of CYP1A2 and CYP2C19.[1] This inhibitory activity likely stems from the molecule's lipophilic nature, allowing it to access the hydrophobic active sites of these enzymes, and the pyridine nitrogen, which can coordinate with the heme iron atom at the enzyme's core.

By inhibiting these key metabolic pathways, this compound could be explored as a "booster" or pharmacokinetic enhancer for other drugs that are substrates of CYP1A2 or CYP2C19, similar to the strategy used with ritonavir in HIV therapy.

Caption: Mechanism of action for this compound as a CYP450 inhibitor.

Experimental Evaluation: In Vitro CYP450 Inhibition Assay

To quantify the inhibitory potential of this compound, a robust in vitro assay using human liver microsomes is essential. This allows for the determination of the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: Fluorometric CYP1A2 and CYP2C19 Inhibition Assay

Objective: To determine the IC₅₀ value of this compound for CYP1A2 and CYP2C19.

Materials:

-

Human Liver Microsomes (HLMs)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

CYP1A2 substrate: 3-Cyano-7-ethoxycoumarin (CEC)

-

CYP2C19 substrate: 3-Cyano-7-hydroxycoumarin (CHC)

-

Positive control inhibitors (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2C19)

-

This compound (test compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add HLMs, the specific substrate (CEC for CYP1A2 or CHC for CYP2C19), and the various concentrations of the test compound or control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes for CYP1A2, 30 minutes for CYP2C19).

-

Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

-

Detection: Measure the fluorescence of the resulting metabolite (e.g., Ex/Em = 408/460 nm).

-

Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Parameter | Description |

| Enzyme Source | Pooled Human Liver Microsomes (HLMs) |

| Substrates | Specific fluorogenic probes for each CYP isoform |

| Endpoint | IC₅₀ (concentration causing 50% inhibition) |

| Detection | Fluorescence |

Potential Application 2: Anti-Inflammatory Agents

Rationale and Structure-Activity Relationship (SAR) Insights

The pyridine scaffold is a common feature in many anti-inflammatory agents.[2] The anti-inflammatory activity of some pyridine derivatives has been linked to the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).[2] While direct data for this compound is not available, related structures suggest that the tolyl and methyl groups could be modified to optimize anti-inflammatory activity.

Hypothesized SAR:

-

Aryl Group at C2: The nature of the aryl group is critical. Electron-withdrawing or donating groups on the tolyl ring could modulate activity.

-

Substitution at C5: The methyl group at C5 could be replaced with other small alkyl or halogen groups to probe steric and electronic effects.

-

Introduction of Polar Groups: The addition of polar functional groups, such as carboxylic acids or sulfonamides, to the tolyl moiety could enhance interactions with target enzymes like COX-2.

Experimental Evaluation: In Vitro Anti-Inflammatory Assay

A preliminary assessment of anti-inflammatory potential can be achieved using a simple, cost-effective in vitro protein denaturation assay. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it can be an indicator of anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Objective: To evaluate the in vitro anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced albumin denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin (5% w/v solution)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound (test compound, various concentrations)

-

Diclofenac sodium (standard drug, various concentrations)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture: For each concentration, prepare a 5 mL reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound or standard drug solution. A control consists of albumin and PBS without the test compound.

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the turbidity (absorbance) of each sample at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Potential Application 3: Central Nervous System (CNS) Agents

Rationale and Physicochemical Properties

The development of CNS-active drugs is challenging due to the need to cross the blood-brain barrier (BBB). This often requires a specific set of physicochemical properties. This compound is a relatively small, lipophilic molecule, characteristics that are generally favorable for CNS penetration. Its derivatives could be explored for activity at various CNS receptors. For example, some 2-arylpyridine structures have been investigated as ligands for metabotropic glutamate receptors (mGluRs) and nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological and psychiatric disorders.[5]

| Property | Value (Predicted) | Implication for CNS Activity |

| Molecular Weight | 183.25 g/mol | Favorable (< 450) |

| cLogP | ~3.5-4.0 | Lipophilic, aids BBB penetration |

| H-Bond Donors | 0 | Favorable (≤ 3) |

| H-Bond Acceptors | 1 | Favorable (≤ 7) |

| Rotatable Bonds | 1 | Favorable (≤ 8), indicates low conformational flexibility |

Note: Predicted values are estimations and should be experimentally verified.

Future Directions: Library Synthesis and Screening

The true potential of the this compound scaffold for CNS applications lies in the synthesis and screening of a focused library of analogues. By systematically modifying the tolyl and methyl substituents, it may be possible to develop ligands with high affinity and selectivity for specific CNS targets.

Caption: Strategy for developing CNS agents from the this compound scaffold.

Conclusion

This compound represents an intriguing and underexplored scaffold for medicinal chemistry. Its documented potential as a cytochrome P450 inhibitor provides a clear and immediate avenue for investigation in the context of drug-drug interactions and pharmacokinetic enhancement. Furthermore, its structural similarity to known bioactive molecules, combined with favorable physicochemical properties, makes it a promising starting point for the development of novel anti-inflammatory and CNS-active agents. The synthetic accessibility via robust cross-coupling reactions allows for the straightforward generation of analogues for structure-activity relationship studies. This guide provides the foundational knowledge and experimental framework necessary for researchers to unlock the therapeutic potential of this versatile pyridine derivative.

References

-

Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

-

Daina, A., & Zoete, V. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Expert Opinion on Drug Discovery, 16(10), 1159-1174. Retrieved from [Link]

-

Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. Retrieved from [Link]

Sources

- 1. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 5-Methyl-2-(p-tolyl)pyridine and Its Congeners: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2] Within this vast chemical space, 5-Methyl-2-(p-tolyl)pyridine emerges as a molecule of significant interest, not only for its intrinsic bioactivity but also as a foundational structure for the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into its role as a modulator of crucial metabolic enzymes, and as a scaffold for the rational design of novel anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to catalyze further innovation in this promising area of therapeutic research.

Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its unique electronic properties and ability to form diverse chemical bonds have led to its incorporation into a wide array of FDA-approved drugs.[2] Pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound scaffold combines the features of the pyridine ring with a tolyl group, a structural motif also found in numerous bioactive compounds. This unique combination presents a compelling starting point for the development of novel therapeutics with potentially enhanced efficacy and selectivity.

Synthetic Strategies for this compound and Its Derivatives

The efficient synthesis of the this compound core and its derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been established, with the Suzuki-Miyaura cross-coupling reaction being a predominant method for forming the key carbon-carbon bond between the pyridine and tolyl rings.[4]

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a robust and versatile method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with a tolylboronic acid derivative.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-Bromo-5-methylpyridine and p-tolylboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a suitable base, such as sodium carbonate (Na₂CO₃).

-

Solvent: A suitable organic solvent, such as toluene or 1,2-dimethoxyethane (DME).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

-

Add the solvent and the aqueous base solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Workflow for the synthesis of this compound.

Other Synthetic Approaches

While Suzuki-Miyaura coupling is prevalent, other methods like the Hantzsch and Chichibabin pyridine syntheses can also be employed, particularly for creating diverse derivatives.[4] The Chichibabin synthesis, for instance, involves the condensation of aldehydes or ketones with ammonia at high temperatures and is suitable for industrial-scale production of methylpyridines.[4]

Biological Activities and Therapeutic Applications

The this compound scaffold and its derivatives have shown promise in several therapeutic areas.

Inhibition of Cytochrome P450 Enzymes

A notable biological activity of this compound is its ability to inhibit cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19.[4] These enzymes are critical for the metabolism of a wide range of drugs.[5]

Mechanism of Action: CYP Inhibition

Inhibition of CYP enzymes can occur through several mechanisms, including competitive, non-competitive, and mechanism-based inhibition.[5] Competitive inhibition involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding. Mechanism-based inhibition occurs when the inhibitor is converted by the CYP enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. The inhibitory action of this compound on CYP1A2 and CYP2C19 suggests its potential use in drug formulations to enhance the bioavailability of co-administered drugs by slowing their metabolism.[4]

Diagram: Overview of CYP450 Inhibition

Caption: Competitive inhibition of a CYP450 enzyme.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug development.[2] While direct studies on this compound derivatives are emerging, related structures have shown potent antiproliferative activity.

Case Study: Pyrazolyl Pyridine Derivatives

A study by Pirol and colleagues detailed the synthesis of novel 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides and their evaluation as anticancer agents. One of the derivatives, compound 4j , which incorporates a 2-chloro-4-pyridinyl group, demonstrated significant cytotoxic activity against several human cancer cell lines.[6]

| Compound | Huh7 (Liver) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| 4j | 1.6 | 3.3 | 1.1 |

| Data from Pirol et al.[6] |

Mechanistic studies revealed that compound 4j induced cell cycle arrest at the SubG1/G1 phase, indicative of apoptosis induction.[6] This suggests that derivatives containing the p-tolyl and pyridine moieties can be designed to target cell cycle progression in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Materials: Cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[3]

While specific data on this compound derivatives is limited, a study on novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a substituted methyl-pyridine core, demonstrated promising antimicrobial activity. Compound 3g from this series showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM.[7] This highlights the potential of developing potent antimicrobial agents by modifying the 5-methylpyridine scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), and the test compounds.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Add the inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Pyridine derivatives have been explored as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[1] Although specific anti-inflammatory data for this compound derivatives are not yet widely available, the structural similarity to known anti-inflammatory scaffolds suggests this is a promising avenue for future investigation.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its established role as a CYP inhibitor already marks it as a compound of interest for drug formulation and combination therapies. The demonstrated anticancer and antimicrobial activities of structurally related compounds underscore the vast potential for designing novel derivatives with enhanced potency and selectivity.

Future research should focus on:

-

Systematic derivatization of the this compound core to build libraries of novel compounds.

-

Comprehensive biological screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most active compounds.

-

Structure-activity relationship (SAR) studies to guide the rational design of more potent and selective drug candidates.

By leveraging the versatile chemistry of the pyridine nucleus and the unique structural features of the this compound scaffold, the scientific community is well-positioned to unlock new therapeutic opportunities for a range of challenging diseases.

References

- This compound. Smolecule. [URL: https://www.smolecule.com/5-methyl-2-p-tolyl-pyridine-cas-85237-71-4.html]

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572421/]

- Synthesis, Characterization and Anticancer Activity of (5,1-Substituted)-3-(indoline-4-(thiophene-2-yl-methylene)-2-(p-tolyl)-2-methylene)-4,3-dihydro-1H-imidazole-5-one Derivatives. ResearchGate. [URL: https://www.researchgate.

- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20432800/]

- Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/publication/312502120_Synthesis_and_preliminary_mechanistic_evaluation_of_5-p-tolyl-1-quinolin-2-ylpyrazole-3-carboxylic_acid_amides_with_potent_antiproliferative_activity_on_human_cancer_cell_lines]

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9097205/]

- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26039570/]

- Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. The Royal Society. [URL: https://royalsocietypublishing.org/doi/10.1098/rsos.231295]

- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8812239/]

- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d0ra10657g]

- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design-and-synthesis-of-pyridine-pyrazolopyridine-Cheng-He/5122b54203791244e66601b023f03b22b724497e]

- Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. R Discovery. [URL: https://www.rdiscovery.

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Li, X., et al. (2022). [URL: https://www.preprints.org/manuscript/202204.0177/v1]

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10386623/]

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6936]

- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7889816/]

- Comparative structure–activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. Organic Chemistry: An Indian Journal. [URL: https://www.tsijournals.com/articles/comparative-structureactivity-relationship-studies-of-15methylsulfonylpyrid2yl5alkyl-and-heteroaryl-triazoles-and-pyrazoles-in-ca.html]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6561]

- An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002220/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155352/]

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [URL: https://www.researchgate.net/publication/356157404_Synthesis_and_Biological_Activity_Evaluation_of_Novel_5-Methyl-7-phenyl-3H-thiazolo45-bpyridin-2-ones]

- Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33831696/]

- Novel pyridine bearing pentose moiety-based anticancer agents: design, synthesis, radioiodination and bioassessments. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10831686/]

- Synthesis of biologically active boron-containing compounds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c5md00010a]

- Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011019/]

- Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14568372/]

- A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [URL: https://www.mdpi.com/1999-4923/15/8/2069]

- Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463935/]

- Inhibition and induction of CYP enzymes in humans: an update. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8376435/]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Strategic Role of 5-Methyl-2-(p-tolyl)pyridine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative, has emerged as a valuable and versatile intermediate in the landscape of pharmaceutical research and development. Its unique structural features and reactivity profile make it a key building block in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound as a pharmaceutical intermediate. We will delve into its role in the construction of complex molecular architectures targeting a range of therapeutic areas, including central nervous system (CNS) disorders, inflammation, and pain management. Furthermore, this guide will illuminate its significance as a modulator of drug metabolism through its inhibitory effects on cytochrome P450 enzymes, a critical consideration in modern drug design. Detailed synthetic protocols, mechanistic insights, and a comprehensive overview of its toxicological profile are presented to equip researchers and drug development professionals with the essential knowledge to effectively harness the potential of this pivotal intermediate.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of approved pharmaceutical agents.[1] Its nitrogen atom imparts basicity and the ability to participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring serves as a scaffold for diverse functionalization.[1] This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be strategically exploited in drug design.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-(4-methylphenyl)pyridine | [2] |

| CAS Number | 85237-71-4 | [3] |

| Molecular Formula | C₁₃H₁₃N | [2] |

| Molecular Weight | 183.25 g/mol | [2] |

| Appearance | White solid | [3] |

| Storage | Room temperature | [3] |

Synthesis of this compound: Key Methodologies

Several synthetic routes are available for the preparation of this compound, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and required purity.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds in pharmaceutical synthesis.[2] This approach typically involves the coupling of a substituted halopyridine with a boronic acid derivative.

Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol (Illustrative):

-

To a degassed solution of 2-bromo-5-methylpyridine (1.0 equiv.) and p-tolylboronic acid (1.2 equiv.) in a 2:1 mixture of toluene and water, add sodium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.[2]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[2] This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source.

Workflow for Hantzsch Synthesis:

Caption: Hantzsch pyridine synthesis workflow.

Role as a Pharmaceutical Intermediate: Strategic Applications

While specific, publicly disclosed marketed drugs directly synthesized from this compound are not readily identifiable in the available literature, its utility as an intermediate is evident from its application in the synthesis of various bioactive molecules and its mention in pharmaceutical patents. It is frequently employed in the development of compounds targeting CNS disorders, as well as those with anti-inflammatory and analgesic properties.[3]

Building Block for Bioactive Scaffolds

This compound serves as a rigid scaffold to which various pharmacophoric groups can be attached. The methyl and p-tolyl groups provide a degree of lipophilicity, which can be crucial for crossing the blood-brain barrier in CNS-targeted drugs. The pyridine nitrogen offers a site for hydrogen bonding or salt formation, enhancing solubility and receptor interactions.

Modulation of Drug Metabolism: Cytochrome P450 Inhibition

A significant aspect of this compound's pharmaceutical relevance is its inhibitory activity against certain cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C19.[2] These enzymes play a central role in the metabolism of a vast number of drugs.

Logical Relationship of CYP450 Inhibition:

Caption: Mechanism of enhanced drug efficacy.

This inhibitory property can be strategically employed in drug development in two primary ways:

-

As a "Booster": In combination therapies, this compound or its derivatives can be co-administered with a primary drug to inhibit its metabolism, thereby increasing its plasma concentration and therapeutic efficacy.

-

In Designing "Soft Drugs": By incorporating the this compound moiety into a drug candidate, its metabolic profile can be intentionally modulated to achieve a desired pharmacokinetic profile.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling this compound.

| Hazard Category | Precautionary Measures |

| Inhalation | Toxic if inhaled. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4] |

| Skin Contact | Toxic in contact with skin. Causes skin irritation. Wear protective gloves and clothing.[4] |

| Eye Contact | Causes serious eye irritation. Wear eye protection.[4] |

| Ingestion | Toxic if swallowed. Do not eat, drink, or smoke when using this product.[4] |

| First Aid | In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, remove person to fresh air.[4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] |

Conclusion

This compound stands as a testament to the enduring importance of substituted pyridines in pharmaceutical chemistry. Its synthetic accessibility, coupled with its unique electronic and steric properties, makes it a valuable intermediate for the construction of novel bioactive molecules. Its role extends beyond that of a simple building block, as its ability to modulate drug metabolism through cytochrome P450 inhibition offers a sophisticated tool for medicinal chemists to optimize the pharmacokinetic profiles of drug candidates. As the quest for new and improved therapeutics continues, the strategic application of well-characterized intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of this important chemical entity.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1997). US5616581A - Pharmaceutical use of pyridine compounds.

- Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-2-(o-tolyl)pyridine. Retrieved from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Retrieved from [Link]

- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]

- Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 85237-71-4 Name: this compound. Retrieved from [Link]

-

Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

The Strategic Synthesis of Advanced Fluorescent Probes from a 5-Methyl-2-(p-tolyl)pyridine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methyl-2-(p-tolyl)pyridine scaffold has emerged as a privileged structure in the design of sophisticated fluorescent probes. Its inherent photophysical properties, coupled with versatile sites for chemical modification, offer a robust platform for the development of sensors for a range of analytes and for advanced bioimaging applications. This technical guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from this core, with a focus on the underlying chemical principles and practical experimental protocols. We will explore key synthetic strategies, including the functionalization of the pyridine ring and the methyl group, and discuss the photophysical characteristics of the resulting probes. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique attributes of the this compound core in the creation of novel fluorescent tools.

Introduction: The this compound Core as a Foundation for Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern chemical and biological research, enabling the visualization and quantification of specific molecules and ions with high sensitivity and selectivity. The rational design of a fluorescent probe begins with the selection of a suitable fluorophore scaffold. The this compound core offers a compelling combination of features that make it an attractive starting point for probe development:

-

Inherent Fluorescence: The conjugated π-system of the 2-arylpyridine structure provides a basis for intrinsic fluorescence, which can be modulated and enhanced through chemical modification.

-

Tunable Photophysical Properties: The electronic properties of the pyridine ring and the attached tolyl group can be systematically altered to fine-tune the excitation and emission wavelengths, as well as the quantum yield of the resulting fluorophore.

-

Multiple Functionalization Sites: The pyridine ring, the tolyl group, and the methyl group all present opportunities for the introduction of recognition moieties and other functional groups, allowing for the creation of probes with tailored specificities.

-

Chemical Stability: The pyridine core is generally stable under a variety of chemical conditions, making it a reliable platform for multi-step synthetic sequences.

This guide will delve into the practical aspects of transforming the this compound molecule into highly functional fluorescent probes.

Synthetic Strategies for Probe Elaboration

The synthesis of fluorescent probes from this compound can be broadly categorized into two main approaches: functionalization of the pyridine ring and modification of the C5 methyl group.

Functionalization of the Pyridine Ring: The Power of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are ideally suited for modifying the pyridine core. A common strategy involves the initial halogenation of the pyridine ring, followed by coupling with a fluorophore-containing boronic acid or ester.

Caption: General workflow for synthesizing fluorescent probes via halogenation and Suzuki-Miyaura coupling of the pyridine ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0 °C.

-

Prepare a solution of NBS (1.0 eq) in DMF.

-

Add the NBS solution dropwise to the cooled pyridine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid and wash thoroughly with water.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a mild and selective brominating agent, often used to avoid over-bromination and the formation of byproducts.[1]

-

DMF as Solvent: DMF is a polar aprotic solvent that can dissolve both the pyridine substrate and NBS, facilitating the reaction.[1]

-

Low Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve selectivity.

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid, which can be adapted to couple the brominated this compound with a fluorophore-containing boronic acid (e.g., pyreneboronic acid).[2][3][4]

Materials:

-

Brominated this compound (1.0 eq)

-

Fluorophore-boronic acid (e.g., Pyreneboronic acid) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or microwave vial

Procedure:

-